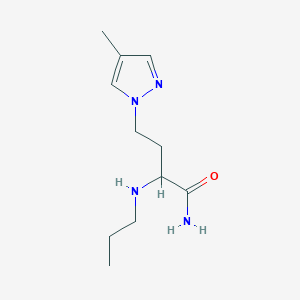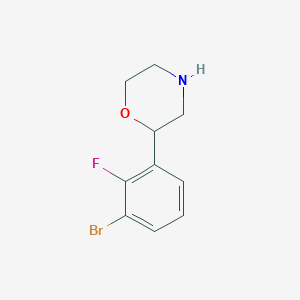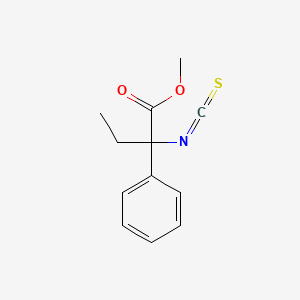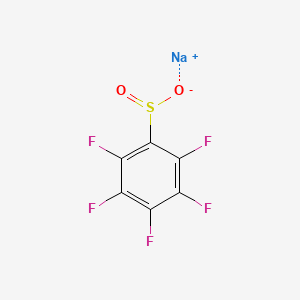
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one is a compound that features a fluorinated phenyl ring and an imidazole moiety. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts significant biological and chemical properties to the compound
Métodos De Preparación
The synthesis of 1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated phenyl ring and the imidazole moiety.
Coupling Reaction: The fluorinated phenyl ring is coupled with the imidazole moiety under specific reaction conditions, often involving a catalyst such as palladium or copper.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Análisis De Reacciones Químicas
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under controlled temperatures and pressures.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in studies to understand the interaction of imidazole-containing compounds with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Industrial Applications: It is also studied for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, often binding to active sites and modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Biological Effects: The compound’s effects are mediated through its ability to inhibit or activate specific proteins, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds:
Propiedades
Fórmula molecular |
C12H11FN2O |
|---|---|
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11FN2O/c1-8(16)10-3-4-12(11(13)7-10)15-6-5-14-9(15)2/h3-7H,1-2H3 |
Clave InChI |
WMBXUEGLHKEAKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C2=C(C=C(C=C2)C(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



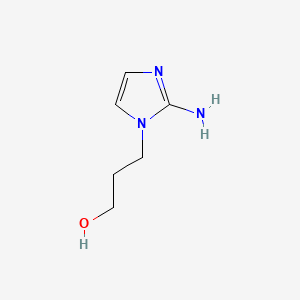
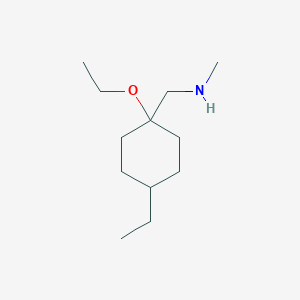

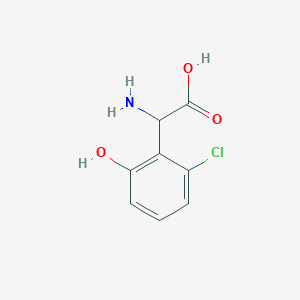

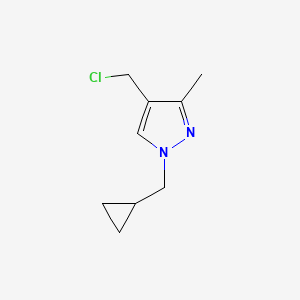
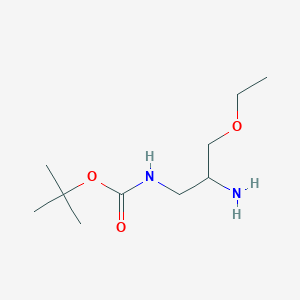
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
